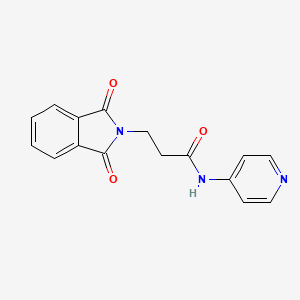

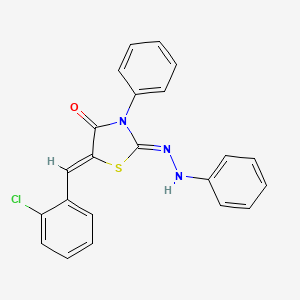

![molecular formula C21H30N6O B5518836 N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5518836.png)

N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives, such as N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, often involves the use of reagents that can facilitate the Lossen rearrangement, which is crucial for converting carboxylic acids to ureas. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) has been demonstrated to mediate Lossen rearrangement effectively, enabling the synthesis of ureas from carboxylic acids under mild conditions without racemization. This method is noted for its environmental friendliness and cost-effectiveness due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(4-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, is characterized by the presence of urea functional groups and their interaction with various substituents. NMR spectroscopic titrations and quantum chemical calculations have been used to study the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, revealing the classical substituent effect on the association and the importance of intramolecular hydrogen bonding for complex formation (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including cyclization and rearrangement, to form different functional groups and molecular structures. For example, a novel enolate-carbodiimide rearrangement has been developed for the synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines, demonstrating the versatility of urea derivatives in synthetic chemistry (Kuznetsov et al., 2016).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a related compound, has been determined, providing insights into the geometric bond lengths, bond angles, and molecular electrostatic potential, which are essential for understanding the physical properties of urea derivatives (Huang et al., 2020).

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Ureas and Hydroxamic Acids : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of ureas, demonstrating good yields and compatibility with various protecting groups. This environmentally friendly and cost-effective method highlights the utility of ureas in chemical synthesis (Thalluri et al., 2014).

Chemical Reactions and Derivatives : Studies on pyrimidine derivatives show that 4-ethyl-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to form 2-anilino-4-ethoxy-6-methylpyrimidine and urea derivatives, illustrating the reactivity of these compounds in chemical synthesis (Yamanaka et al., 1979).

Novel Synthesis Methods : The thermal/microwave-assisted synthesis of substituted tetrahydropyrimidines, where aromatic aldehydes, urea, and ethyl acetoacetate are condensed, exemplifies innovative approaches in the synthesis of urea derivatives (Kumar et al., 2002).

Biological and Pharmaceutical Research

Antimicrobial and Analgesic Activities : Research on pyrimidine and pyrazole derivatives containing urea groups reveals their potential antimicrobial and analgesic activities, indicating the relevance of these compounds in medicinal chemistry (Tirlapur & Noubade, 2010).

Antiulcer Activity and Histamine H2-Receptor Antagonism : The synthesis and evaluation of N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas demonstrate their potential as antiulcer agents with histamine H2-receptor antagonistic and gastric mucosal protective activities (Miyashita et al., 1992).

特性

IUPAC Name |

1-(4-ethylphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O/c1-3-17-7-9-18(10-8-17)25-21(28)23-12-11-22-20-24-16(2)15-19(26-20)27-13-5-4-6-14-27/h7-10,15H,3-6,11-14H2,1-2H3,(H,22,24,26)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBGUVBGSOEFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NCCNC2=NC(=CC(=N2)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

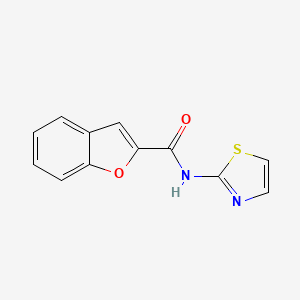

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)

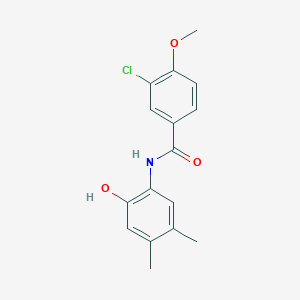

![2-[(6-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5518797.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)

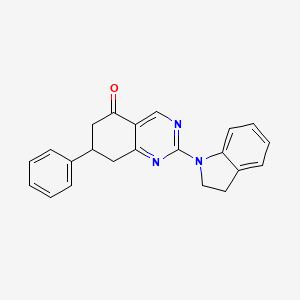

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5518851.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)